N,N-dimethyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride
Description
N,N-dimethyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride is a chemical compound known for its unique structure and properties. It is a tertiary amine with a phenylsulfanylphenoxy group attached to a pentan-1-amine backbone. This compound is often used in various scientific research applications due to its distinct chemical characteristics.
Properties
CAS No. |
62232-64-8 |
|---|---|
Molecular Formula |
C19H26ClNOS |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
N,N-dimethyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H25NOS.ClH/c1-20(2)15-9-4-10-16-21-18-13-7-8-14-19(18)22-17-11-5-3-6-12-17;/h3,5-8,11-14H,4,9-10,15-16H2,1-2H3;1H |
InChI Key |
ATCYJUZRWPPBRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCOC1=CC=CC=C1SC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the phenylsulfanylphenoxy intermediate, which is then reacted with a pentan-1-amine derivative. The final step involves the methylation of the amine group to form the N,N-dimethyl derivative. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality. The final product is often purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the removal of the phenylsulfanyl group.
Scientific Research Applications
N,N-dimethyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The amine group can also form hydrogen bonds and ionic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine
- N,N-dimethyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrobromide
Uniqueness
N,N-dimethyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
